30-Hydroxydotriacontan-5-one
Description
30-Hydroxydotriacontan-5-one is a long-chain aliphatic ketone with a hydroxyl group at the 30th carbon and a ketone group at the 5th position. Its molecular formula is C₃₂H₆₂O₂, and it belongs to the class of oxygenated hydrocarbons. This compound is structurally notable for its extended carbon chain and the strategic placement of functional groups, which influence its physical properties (e.g., solubility, melting point) and biological activity.
Properties
CAS No. |
92122-80-0 |
|---|---|
Molecular Formula |
C32H64O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
30-hydroxydotriacontan-5-one |
InChI |
InChI=1S/C32H64O2/c1-3-5-28-32(34)30-27-25-23-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-24-26-29-31(33)4-2/h31,33H,3-30H2,1-2H3 |
InChI Key |
BALTVVFLRIBANM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 30-Hydroxydotriacontan-5-one typically involves the oxidation of dotriacontane, a long-chain alkane. The process can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-5°C to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, dichloromethane, acetone, 0-5°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Acyl chlorides, pyridine, dichloromethane, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters.
Scientific Research Applications
30-Hydroxydotriacontan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its role in plant waxes and its impact on plant physiology.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 30-Hydroxydotriacontan-5-one primarily involves its interaction with lipid membranes due to its long hydrophobic chain. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 30-Hydroxydotriacontan-5-one, three structurally related compounds are analyzed:
Dotriacontan-5-one (C₃₂H₆₂O)
- Structural Differences : Lacks the hydroxyl group at the 30th carbon.
- Physical Properties :
- Applications: Primarily used as a nonpolar solvent additive.
30-Hydroxytriacontanoic Acid (C₃₀H₆₀O₃)
- Structural Differences : Features a carboxylic acid group at the terminal carbon instead of a ketone.
- Physical Properties :
- Higher solubility in polar solvents due to the acidic group.
- Melting point: 72–74°C, lower than this compound.
- Biological Relevance: Acts as a component in microbial membranes, with noted roles in stress adaptation .
5-Ketotriacontane (C₃₀H₅₈O)
- Structural Differences: Shorter carbon chain (C₃₀ vs.
- Physical Properties :
- Melting point: 68–70°C.
- Higher volatility due to reduced chain length.
- Industrial Use : Intermediate in wax and polymer production.
Comparative Data Table
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